4-(Oxan-4-yl)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(oxan-4-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9-5-8(6-10-9)7-1-3-12-4-2-7/h7-8H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVMGTDRMRKPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Oxan 4 Yl Pyrrolidin 2 One
Established Synthetic Routes to 4-(Oxan-4-yl)pyrrolidin-2-one and its Analogues
The construction of the this compound scaffold can be achieved through various synthetic strategies, primarily focusing on the formation of the pyrrolidin-2-one ring and the introduction of the oxane substituent.
Convergent and Divergent Synthetic Strategies for the Pyrrolidin-2-one Core
The synthesis of the pyrrolidin-2-one core of this compound can be approached through both convergent and divergent strategies.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently elaborated into a variety of related structures. jst.go.jp This approach is particularly useful for generating a library of analogues for structure-activity relationship (SAR) studies. Starting from a pre-formed pyrrolidin-2-one core, various functional groups can be introduced at the 4-position. For example, a divergent approach could start with a 4-functionalized pyrrolidin-2-one that can be converted to the target compound or a range of other derivatives. rsc.org An oxidant-controlled divergent synthesis has been developed for pyrrolidone-fused pyrimido[1,2-b]indazoles, showcasing the potential for creating diverse molecular skeletons from a common intermediate. rsc.org
| Strategy | Description | Advantages |
| Convergent | Separate synthesis of key fragments followed by their assembly. wikipedia.org | Higher overall yields for complex targets, increased efficiency. wikipedia.org |
| Divergent | Elaboration of a common intermediate into multiple target molecules. jst.go.jp | Efficient generation of compound libraries for SAR studies. rsc.orgjst.go.jp |
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalytic methods offer efficient and selective routes to pyrrolidin-2-one derivatives. Both metal-based and organocatalytic systems have been employed. For instance, a catalytic, highly enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes using a Cu(II)-amino pyridine (B92270) complex can produce versatile chiral building blocks for γ-lactams. researchgate.net Furthermore, dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] has been used to catalyze the site-selective C-H insertion of α-methoxycarbonyl-α-diazoacetanilides for the enantioselective synthesis of 4-substituted 2-pyrrolidinones. researchgate.net
The Heck-Matsuda arylation of 3-pyrroline (B95000) with aryldiazonium tetrafluoroborates represents another powerful palladium-catalyzed method for synthesizing 4-aryl-pyrrolidin-2-ones. researchgate.net While not directly applied to this compound, these catalytic strategies could be adapted for its synthesis, for example, by using an appropriate oxane-containing starting material.
Stereochemical Control in the Synthesis of this compound Enantiomers and Diastereomers
The presence of a chiral center at the 4-position of the pyrrolidin-2-one ring necessitates stereochemical control during synthesis to obtain enantiomerically pure compounds, which is often crucial for their biological activity. nih.gov
Asymmetric Synthesis Techniques Applied to Pyrrolidinone Derivatives
Asymmetric synthesis provides a direct route to enantiomerically enriched pyrrolidinone derivatives. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, and chiral substrates.
One notable approach is the use of N-tert-butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. beilstein-journals.org For example, the diastereoselective addition of Grignard reagents to chiral aldimines followed by intramolecular oxidative cyclization can yield 3-hydroxy-5-substituted pyrrolidin-2-ones with a cis-configuration. beilstein-journals.org Another strategy involves the catalytic asymmetric double (1,3)-dipolar cycloaddition reaction using a chiral silver catalyst to prepare enantioenriched pyrrolizidines, which contain the pyrrolidine (B122466) core. nih.gov
Enzymatic methods, such as the use of ω-transaminases for the dynamic kinetic resolution of 4-phenylpyrrolidin-2-one, offer a green and efficient route to enantiomerically enriched arylpyrrolidin-2-ones. mdpi.com A copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate followed by a nitro-Mannich reaction and in situ lactamization can produce densely functionalized pyrrolidin-2-ones as single diastereoisomers. nih.gov
| Asymmetric Technique | Description | Key Features |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselective reactions. beilstein-journals.org | High diastereoselectivity, but requires additional steps for attachment and removal. |
| Chiral Catalysis | Use of a chiral catalyst to induce enantioselectivity. researchgate.netnih.gov | High efficiency, atom economy, and potential for high enantiomeric excess. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. mdpi.com | High enantioselectivity, mild reaction conditions. |
Resolution Strategies for Chiral Forms of the Compound
For racemic mixtures of 4-substituted pyrrolidin-2-ones, chiral resolution is a common method to separate the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for this purpose.
Cellulose-based CSPs, such as Chiralcel OJ, have been successfully employed for the enantiomeric resolution of 4-substituted-pyrrolidin-2-ones using normal-phase chromatography with mobile phases consisting of n-hexane and various alcohols. tandfonline.comtandfonline.com Similarly, amylose-based CSPs have also demonstrated high chiral recognition ability for these compounds. researchgate.netepa.gov The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. tandfonline.comresearchgate.net
| Chiral Stationary Phase | Mobile Phase System | Application |
| Cellulose tris-benzoate (Chiralcel OJ) | n-hexane/alcohol mixtures | Resolution of racemic 4-substituted-pyrrolidin-2-ones. tandfonline.comtandfonline.com |
| Amylose-based CSPs | Ethanol/n-hexane mixtures | Enantioseparation of 4C-substituted pyrrolidin-2-one derivatives. researchgate.netepa.gov |
| Macrocyclic glycopeptide phases | Normal-phase mode | Resolution of 4-aryl-pyrrolidin-2-ones and their derivatives. researchgate.net |
Derivatization and Analog Generation from the this compound Core
The this compound core serves as a versatile scaffold for the generation of new analogues with potentially improved properties. Derivatization can be carried out at various positions of the molecule, including the nitrogen atom of the lactam, the oxane ring, and the pyrrolidinone ring itself.
For instance, N-functionalization of the pyrrolidin-2-one ring is a common strategy. The nitrogen atom can be alkylated or acylated to introduce a wide range of substituents. mathnet.ru Furthermore, the carbonyl group of the lactam can potentially be reduced or converted to a thiocarbonyl. The oxane ring also offers opportunities for modification, although this may be more challenging. The synthesis of dissymmetric bisarylidene derivatives of tetrahydro-4H-pyran-4-one highlights the reactivity of the oxane core. benthamscience.combenthamdirect.com
The development of derivatization reagents, such as those with a 2-nitrophenylsulfonyl moiety, for labeling primary amino groups can be adapted for the derivatization of amino-functionalized pyrrolidinone analogues. mdpi.com The synthesis of novel derivatives of dissymmetric bisarylidene of tetrahydro-4H-pyran-4-one showcases methods for modifying the oxane ring. benthamscience.combenthamdirect.com
| Derivatization Site | Potential Modifications |
| Pyrrolidinone Nitrogen | Alkylation, Acylation. mathnet.ru |
| Pyrrolidinone Carbonyl | Reduction, Thionation. |
| Oxane Ring | Functionalization via intermediates like tetrahydro-4H-pyran-4-one. benthamscience.combenthamdirect.com |
Peripheral Functionalization Strategies
The functionalization of the this compound scaffold can be approached by modifying either the pyrrolidin-2-one ring or the oxane ring. These modifications aim to introduce diverse chemical groups to explore the structure-activity relationship (SAR) of its derivatives.
The pyrrolidin-2-one ring offers several sites for functionalization. The nitrogen atom of the lactam can be readily alkylated or acylated to introduce a variety of substituents. researchgate.net This is a common strategy in the synthesis of pyrrolidinone derivatives, often starting from γ-butyrolactone and a primary amine under high-temperature conditions to form the N-substituted lactam. researchgate.net Another key position for functionalization is the carbon atom alpha to the carbonyl group (C3-position). This position can be deprotonated using a suitable base to form an enolate, which can then react with various electrophiles. acs.org Furthermore, the synthesis of pyrrolidin-2-one derivatives can be achieved through multicomponent reactions, for example, by reacting keto carboxylic acids, primary amines, and isocyanides, which can offer a route to highly substituted pyrrolidinones. acs.org
The oxane ring, being a saturated heterocycle, is generally less reactive. However, functionalization can be conceived through C-H activation strategies, which have become a powerful tool for the late-stage functionalization of complex molecules. nih.gov While direct C-H functionalization of the oxane ring in this specific compound is not widely reported, the principles of such reactions could be applied.
Below is a table summarizing potential peripheral functionalization strategies for the this compound scaffold based on established pyrrolidinone chemistry.
| Functionalization Site | Reaction Type | Potential Reagents/Conditions | Resulting Moiety | Reference |
| Pyrrolidinone N1-position | N-Alkylation | Alkyl halides, Base (e.g., NaH) | N-Alkyl | researchgate.net |
| Pyrrolidinone N1-position | N-Acylation | Acyl chlorides, Amide coupling reagents | N-Acyl | researchgate.net |
| Pyrrolidinone C3-position | α-Alkylation | Base (e.g., LDA), Alkyl halides | C3-Alkyl | acs.org |
| Pyrrolidinone C3-position | α-Arylation | Base, Arylating agents (e.g., via Smiles-Truce rearrangement) | C3-Aryl | acs.org |
| Pyrrolidinone C5-position | Condensation | With aldehydes (if starting from a suitable precursor) | C5-substituted | nih.gov |
Development of Prodrug and Bioconjugate Forms for Research Applications
The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. mdpi.commdpi.com For a molecule like this compound, which contains a lactam functionality, several prodrug approaches can be envisioned.
One common strategy for compounds containing lactams, particularly in the context of antibiotics like β-lactams, is the formation of ester prodrugs to enhance permeability and oral bioavailability. mdpi.commdpi.com If the this compound scaffold were to be functionalized with a carboxylic acid group, this could be esterified to create a prodrug that would be cleaved by endogenous esterases to release the active parent compound.
Another innovative approach involves designing prodrugs that are activated by specific enzymes, such as β-lactamases, which are prevalent in resistant bacteria. acs.orgnih.gov A cephalosporin-based prodrug, for instance, can be designed to release a cytotoxic agent upon cleavage by β-lactamase, thereby selectively targeting resistant bacteria. acs.orgmdpi.com This concept could be adapted for the pyrrolidinone ring, where a linker attached to the lactam could be designed for enzymatic cleavage.
Bioconjugation is another avenue for modifying the properties of this compound for research purposes. This involves covalently attaching the molecule to a larger biomolecule, such as a peptide, antibody, or polymer. researchgate.net This can be used to alter its solubility, biodistribution, or to target it to specific cells or tissues. The pyrrolidinone scaffold can be functionalized with reactive handles, such as an amine or a carboxylic acid, to facilitate conjugation. acs.org
The table below outlines potential prodrug and bioconjugation strategies applicable to derivatives of this compound.
| Strategy | Approach | Potential Linker/Carrier | Activation/Release Mechanism | Reference |
| Prodrug | Ester Prodrug | Pivaloyloxymethyl (POM), Acyloxyalkyl | Esterase-mediated hydrolysis | mdpi.commdpi.com |
| Prodrug | Enzyme-Targeted Prodrug | Cephalosporin-based linker | β-lactamase cleavage | acs.orgmdpi.comnih.gov |
| Prodrug | Carrier-Linked Prodrug | Amino acids, Peptides | Peptidase cleavage | mdpi.com |
| Bioconjugate | Polymer Conjugation | Poly(ethylene glycol) (PEG) | Increased half-life, altered solubility | researchgate.net |
| Bioconjugate | Antibody-Drug Conjugate | Linker with a reactive group for antibody attachment | Targeted delivery to specific cells | acs.org |
Synthesis of Isosteric and Bioisosteric Analogues of this compound
Isosteric and bioisosteric replacement is a key strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. nih.govbaranlab.org For this compound, bioisosteric modifications can be considered for both the pyrrolidin-2-one and the oxane rings.
The lactam moiety in the pyrrolidin-2-one ring is a key feature. A classical bioisosteric replacement for the carbonyl oxygen of the lactam is sulfur, leading to a thiolactam. The synthesis of thiolactam analogues of pyrrolidinone-containing compounds has been reported and can alter the electronic properties and hydrogen bonding capabilities of the molecule. nih.gov
The oxane ring can be replaced by a variety of other cyclic structures. A common bioisosteric replacement for an ether oxygen is a methylene (B1212753) group, which would lead to a carbocyclic analogue, specifically a cyclohexyl group. The synthesis of such carbocyclic analogues, where a carbocycle replaces a heterocyclic ring, is a known strategy in medicinal chemistry, for example, in the field of nucleoside analogues. beilstein-journals.orgnih.gov Another potential replacement for the oxane is a thiomorpholine (B91149) ring, where the oxygen is replaced by a sulfur atom. The synthesis of thiomorpholine is achievable through methods like the photochemical thiol-ene reaction. chemrxiv.org Furthermore, other heterocyclic rings with different heteroatom compositions could be explored as non-classical bioisosteres.
The table below provides examples of potential isosteric and bioisosteric replacements for the core structures of this compound.
| Original Moiety | Isosteric/Bioisosteric Replacement | Rationale for Replacement | Potential Synthetic Approach | Reference |
| Pyrrolidin-2-one (Lactam) | Thiolactam | Altered electronics and hydrogen bonding | Treatment of the lactam with Lawesson's reagent | nih.gov |
| Oxane (Tetrahydropyran) | Cyclohexane (B81311) (Carbocycle) | Increased lipophilicity, removal of H-bond acceptor | Synthesis starting from cyclohexyl-substituted precursors | beilstein-journals.orgnih.gov |
| Oxane (Tetrahydropyran) | Thiomorpholine | Introduction of a sulfur atom, altering polarity and size | Synthesis from cysteamine (B1669678) and a suitable dielectrophile | chemrxiv.org |
| Oxane (Tetrahydropyran) | Piperidine | Introduction of a basic nitrogen, potential for salt formation and new interactions | Synthesis from piperidine-containing building blocks | researchgate.net |
| Oxane (Tetrahydropyran) | Tetrahydrothiophene | Replacement of oxygen with a less polar sulfur atom | Synthesis involving sulfur-containing precursors | acs.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Oxan 4 Yl Pyrrolidin 2 One Derivatives
Rational Design Principles for 4-(Oxan-4-yl)pyrrolidin-2-one Analogues
The design of novel analogues of this compound is largely guided by rational design principles, which leverage an understanding of the target structure and the desired pharmacological effect. researchgate.netrsc.orgmdpi.com This approach aims to optimize the interactions between the ligand and its biological target, thereby enhancing potency and selectivity. rsc.org
Computational Design Facilitating SAR Elucidation
Computational modeling plays a pivotal role in the rational design of this compound analogues. acs.org Techniques such as molecular docking and pharmacophore modeling are employed to predict the binding modes and affinities of novel compounds, thereby guiding synthetic efforts toward molecules with a higher probability of success. acs.orgtandfonline.com This in-silico approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. uran.ua
Virtual screening of large compound libraries against a specific biological target is a common starting point. acs.org For instance, by developing shape-based models from known active compounds, researchers can filter extensive databases to identify novel scaffolds that are likely to interact with the target. acs.org Subsequent structural optimization, guided by computational insights, can lead to the identification of potent inhibitors. acs.org
Combinatorial Approaches to Analogue Synthesis
Combinatorial chemistry offers a powerful strategy for the rapid generation of large libraries of structurally related analogues. slideshare.netijfans.org This high-throughput approach allows for the systematic exploration of the chemical space around the this compound core. slideshare.net By employing techniques like solid-phase and parallel synthesis, chemists can efficiently produce a multitude of derivatives with diverse substituents. slideshare.netijfans.org
The use of a common scaffold, or core structure, is central to combinatorial library design. ijfans.org This allows for the systematic variation of different parts of the molecule, such as the pyrrolidinone ring, the oxane moiety, and any linking groups, to investigate their impact on biological activity. bohrium.com
Influence of Structural Modifications on Biological Activity Profiles (In Vitro/Preclinical Focus)
The biological activity of this compound derivatives is profoundly influenced by their structural characteristics. ontosight.aibohrium.com Structure-activity relationship (SAR) studies are crucial for understanding how specific modifications to the molecule affect its interaction with biological targets. bohrium.com
Impact of Pyrrolidinone Ring Substitutions on Activity
The pyrrolidinone ring is a key pharmacophore, and substitutions at various positions can significantly modulate biological activity. ontosight.aitandfonline.comontosight.ai The nitrogen atom and the carbon atoms of the ring present opportunities for introducing a wide range of functional groups. nih.govontosight.ai
Substitutions at the N1, 3rd, and 5th positions of the pyrrolidinone ring have been shown to be particularly important for optimizing biological activity and enhancing target-specific interactions. ontosight.aitandfonline.com For example, the introduction of different substituents can affect the compound's hydrophilicity, basicity, and structural rigidity, all of which can influence its pharmacological profile. ontosight.aitandfonline.com The stereochemistry of these substituents is also critical, as different stereoisomers can exhibit distinct binding modes and biological effects. nih.gov
| Substitution Position | Effect on Activity | Reference |
| N1 | Can be a privileged position for substitutions, with many FDA-approved drugs containing N-substituted pyrrolidine (B122466) rings. | nih.gov |
| C3 | Substituents can strongly influence anticonvulsant activity. | nih.gov |
| C4 | Affects the puckering of the ring, influencing its three-dimensional shape. | nih.gov |
| C5 | Modifications can impact interactions with the S1' site of enzymes like HIV-1 protease. | nih.gov |
| Compound Feature | Observed Interaction/Property | Reference |
| Oxan-4-yl group | Introduces hydrogen-bonding capacity, which may improve aqueous solubility and pharmacokinetics. | |
| Oxan-4-yl group | Can be a non-basic substituent that does not form critical salt-bridge interactions. | acs.org |
| Polarity on the A-ring | Does not necessarily impair activity and can improve aqueous solubility. | semanticscholar.org |
Biological Target Engagement and Mechanistic Investigations of 4 Oxan 4 Yl Pyrrolidin 2 One
In Vitro Pharmacological Profiling
The initial characterization of a compound's biological activity is conducted through a series of in vitro assays designed to understand its interaction with various biological targets and cellular systems.
Receptor Binding Affinity Assays for 4-(Oxan-4-yl)pyrrolidin-2-one
To determine which receptors a compound interacts with, radioligand binding assays are a standard approach. These assays measure the affinity of a test compound for a specific receptor by assessing its ability to displace a known radiolabeled ligand. The affinity is typically reported as the inhibition constant (Kᵢ), with lower values indicating higher affinity.
While specific binding data for this compound is not available, studies on other pyrrolidine-containing molecules demonstrate the utility of this approach. For instance, various substituted pyrrolidines have been shown to exhibit high affinity for sigma (σ) receptors. nih.gov One study on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones, which included a pyrrolidine (B122466) moiety, identified a compound with a Kᵢ value of 87.0 nM for the σ₁ receptor. nih.gov Another series of N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines showed very high affinity for sigma receptors, with one derivative displaying a Kᵢ of 0.49 nM. nih.gov
Table 1: Illustrative Receptor Binding Affinity Data for Pyrrolidine Derivatives (Data not for this compound)
| Compound Class | Target Receptor | Kᵢ (nM) |
|---|---|---|
| 6-(alkoxy)-4H-chromen-4-one with pyrrolidine | σ₁ | 87.0 |
This table is for illustrative purposes and does not represent data for this compound.
Enzyme Inhibition Kinetics and Selectivity Studies
Enzyme inhibition assays are crucial for identifying compounds that can modulate the activity of specific enzymes, which are common drug targets. These assays determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov
The pyrrolidine scaffold is present in inhibitors of various enzymes. For example, pyrrolidine-based compounds have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV) and TNF-α converting enzyme (TACE). nih.govnih.gov A study on pyrrolidine sulfonamide derivatives identified a compound that inhibited DPP-IV with an IC₅₀ of 11.32 ± 1.59 μM. nih.gov Similarly, 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have been shown to inhibit E. coli DNA gyrase with IC₅₀ values ranging from 120 to 270 nM. nih.gov
Table 2: Illustrative Enzyme Inhibition Data for Pyrrolidine Derivatives (Data not for this compound)
| Compound Class | Target Enzyme | IC₅₀ |
|---|---|---|
| Pyrrolidine sulfonamide derivative | DPP-IV | 11.32 ± 1.59 μM |
This table is for illustrative purposes and does not represent data for this compound.
Cell-Based Assays: Modulatory Effects on Cellular Pathways and Phenotypes
Cell-based assays provide a more physiologically relevant context to assess a compound's activity. These assays can measure downstream effects of target engagement, such as changes in protein expression, signaling cascades, or cellular morphology. High-content screening and reporter gene assays are common techniques. For example, a functional cell-based assay was used to develop negative allosteric modulators of the mGlu1 receptor based on an octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold. researchgate.net These assays can reveal a compound's efficacy in modulating a specific pathway within a living cell.
Elucidation of Molecular Mechanisms of Action (Non-Clinical)
Understanding how a compound exerts its effects at a molecular level is a critical step in its pharmacological characterization.
Identification and Validation of Direct Molecular Targets
Identifying the direct molecular target(s) of a compound is fundamental to understanding its mechanism of action. This can be achieved through various methods, including affinity chromatography, chemical proteomics, and genetic approaches. Once a potential target is identified, validation experiments are performed. These can include showing that the compound's effect is lost in cells where the target protein is knocked down or knocked out. For instance, the inhibition of DNA gyrase and topoisomerase IV was identified as the mechanism for the antibacterial activity of certain 1,2,4-oxadiazole pyrrolidine derivatives. nih.gov
Allosteric Modulation and Orthosteric Binding Mechanisms
Compounds can interact with their targets in different ways. Orthosteric ligands bind to the same site as the endogenous ligand (e.g., the active site of an enzyme or the binding site of a receptor's natural agonist). In contrast, allosteric modulators bind to a different site on the protein, changing its conformation and modulating the effect of the orthosteric ligand. nih.gov
Distinguishing between these mechanisms often involves kinetic and binding studies. For example, a competitive inhibitor, which binds orthosterically, can be overcome by increasing the substrate concentration, which is reflected in a change in the Michaelis-Menten constant (Kₘ) but not the maximum velocity (Vₘₐₓ). nih.govnih.gov The identification of positive allosteric modulators for the human metabotropic glutamate (B1630785) receptor 4 (hmGluR4) was achieved by observing that the compounds enhanced the potency and efficacy of the natural agonist, a characteristic feature of allosteric modulation. nih.gov
High-Throughput Screening Approaches for Target Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify molecules that interact with a specific biological target. nih.govnuvisan.com In the quest to discover the biological targets of novel chemical entities like this compound, HTS plays a pivotal role. This process involves the miniaturization and automation of assays to test thousands of compounds daily. nih.govscienceintheclassroom.org
The process typically begins with the development of a robust assay tailored to a specific target or cellular phenotype. These assays can be biochemical, measuring the effect of a compound on a purified enzyme, or cell-based, assessing a compound's impact on a particular cellular function. nuvisan.com For a compound like this compound, a variety of HTS campaigns could be envisioned. For instance, a biochemical screen could be employed against a panel of enzymes, such as kinases or proteases, to identify direct enzymatic inhibition. Alternatively, a phenotypic screen using high-content imaging could reveal effects on cell morphology, proliferation, or other observable characteristics, providing clues to the compound's mechanism of action and potential targets. nuvisan.com
Once "hit" compounds are identified from the initial screen, they undergo a series of validation and secondary screening steps to confirm their activity and eliminate false positives. purdue.edu This iterative process, often guided by computational modeling and medicinal chemistry, helps to elucidate the specific molecular targets and pathways modulated by the compound. While specific HTS campaigns for this compound are not detailed in publicly available literature, the general principles of HTS would be applied to determine its biological targets.
In Vivo Proof-of-Concept Studies in Relevant Animal Models (Efficacy and Pharmacodynamics, excluding safety/toxicity)
Following in vitro characterization, in vivo studies in relevant animal models are essential to establish proof-of-concept for a compound's therapeutic potential. These studies are designed to assess the efficacy and pharmacodynamic (PD) effects of the compound in a living organism, providing critical data on how the drug affects the body over time. nih.gov
Disease Model Selection and Justification (e.g., infectious diseases, cancer, neurological disorders in animal models)
The selection of an appropriate animal model is crucial for the preclinical evaluation of a therapeutic candidate and is dictated by the compound's proposed mechanism of action and intended therapeutic area. nih.govnih.gov For a novel compound like this compound, the choice of disease model would depend on the targets identified during HTS and initial in vitro testing.
Given that pyrrolidin-2-one derivatives have been investigated for a range of biological activities, several types of animal models could be justified. For instance, if in vitro data suggested anti-inflammatory properties, a carrageenan-induced paw edema model in rats could be employed to assess in vivo anti-inflammatory efficacy. nih.gov If the compound showed potential as an anti-cancer agent, xenograft models, where human cancer cells are implanted into immunocompromised mice, would be a standard choice to evaluate its tumor-inhibiting capabilities. mdpi.com
For neurological disorders, a wide array of animal models exists. For example, to study neuroprotective effects, toxin-induced models of Parkinson's disease or transgenic mouse models of Alzheimer's disease might be selected. nih.govnih.gov The justification for any chosen model rests on its ability to recapitulate key aspects of the human disease pathology and its predictive validity for clinical efficacy.
Table 1: Examples of Animal Models for Different Therapeutic Areas
| Therapeutic Area | Animal Model | Rationale |
| Inflammation | Carrageenan-Induced Paw Edema in Rats | A well-established model to assess acute inflammation and the efficacy of anti-inflammatory agents. nih.gov |
| Cancer | Human Tumor Xenografts in Mice | Allows for the evaluation of a compound's ability to inhibit the growth of human tumors in a living system. mdpi.com |
| Neurological Disorders | Transgenic Mouse Models of Alzheimer's Disease | These models express human genes associated with Alzheimer's, developing plaques and tangles, which are hallmarks of the disease. nih.gov |
| Infectious Diseases | Murine Models of Bacterial Infection | Used to assess the in vivo efficacy of new antimicrobial agents by challenging mice with a specific pathogen. nih.gov |
Pharmacodynamic Biomarker Assessment in Animal Studies
Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's effect on its target and on the biological processes it is intended to modulate. nih.gov In animal studies, the assessment of PD biomarkers is critical for understanding the relationship between drug exposure and therapeutic effect.
The selection of PD biomarkers is directly linked to the compound's mechanism of action. For example, if this compound were found to inhibit a specific enzyme, a relevant PD biomarker would be the measurement of that enzyme's activity or the level of its substrate or product in tissue or blood samples from treated animals. If the compound is being investigated for anti-inflammatory effects, levels of pro-inflammatory cytokines such as TNF-α or IL-6 in the blood could serve as PD biomarkers.
These biomarkers can be assessed through various techniques, including ELISA, Western blotting, immunohistochemistry, and flow cytometry, on samples collected from the animals at different time points after drug administration. The goal is to establish a clear dose-response and time-course relationship for the compound's biological effects.
Route of Administration and Formulation for Animal Studies (Not human dosage)
The route of administration and the formulation of a compound for animal studies are critical for ensuring appropriate bioavailability and exposure at the target site. The choice of administration route depends on the physicochemical properties of the compound, the animal model being used, and the desired pharmacokinetic profile. humapub.com
Common routes of administration in preclinical animal studies include:
Oral (PO): Administration by mouth, often via gavage. This is a common route for drugs intended for oral administration in humans.
Intravenous (IV): Injection directly into a vein, which provides 100% bioavailability and rapid distribution.
Intraperitoneal (IP): Injection into the abdominal cavity, a common route in rodents that allows for rapid absorption. humapub.com
Subcutaneous (SC): Injection under the skin, providing slower and more sustained absorption compared to IV or IP routes.
The formulation of this compound for these studies would involve dissolving or suspending the compound in a suitable vehicle that is well-tolerated by the animals. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO or Tween 80. The stability and solubility of the compound in the chosen vehicle must be thoroughly evaluated to ensure accurate and consistent administration.
Computational Chemistry and Molecular Modeling of 4 Oxan 4 Yl Pyrrolidin 2 One
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a ligand, such as 4-(Oxan-4-yl)pyrrolidin-2-one, might interact with a biological target, typically a protein or enzyme.
In silico molecular docking simulations are employed to predict the binding mode of compounds within the active sites of target proteins. For instance, studies on various pyrrolidin-2-one derivatives have successfully predicted their binding poses with enzymes like acetylcholinesterase (AChE) and prolyl-tRNA synthetase. researchgate.netresearchgate.net For this compound, a similar approach would involve preparing a 3D structure of the molecule and docking it into the crystal structure of a relevant biological target. The output of such a simulation would be a set of possible binding poses, ranked by a scoring function that estimates the binding affinity. The pose with the best score is often considered the most likely binding mode. These predictive studies are essential for structure-based drug design, allowing for the rational design of more potent and selective inhibitors.
Once a preferred binding pose is identified, a detailed analysis of the intermolecular interactions between the ligand and the target is performed. These interactions are critical for the stability of the ligand-protein complex. Key interactions typically include:
Hydrogen Bonds: The pyrrolidin-2-one and oxane rings of this compound contain oxygen and nitrogen atoms that can act as hydrogen bond acceptors and donors, respectively. These are crucial for anchoring the ligand within the active site.
Hydrophobic Contacts: The aliphatic portions of the pyrrolidinone and oxane rings can form favorable hydrophobic interactions with nonpolar residues in the target's active site, contributing to binding affinity.
Computational studies on related pyrrolidinone derivatives have highlighted the importance of these interactions in determining their biological activity. scispace.com For example, the analysis of docked complexes of similar compounds has revealed specific amino acid residues responsible for key interactions, providing a deeper understanding of the binding mechanism. scispace.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights that are not available from static docking models. These simulations model the movement of atoms over time, allowing for the assessment of the stability and conformational flexibility of the complex.
MD simulations can be used to evaluate the stability of the binding pose predicted by molecular docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound to the active site or if it undergoes significant conformational changes or even dissociates. semanticscholar.org For a potential complex involving this compound, MD simulations would be used to monitor metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the system over the simulation time, which can range from nanoseconds to microseconds. researchgate.netscispace.com
Quantum Mechanical and Electronic Structure Calculations
Quantum mechanical (QM) calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. These methods provide insights into molecular geometry, charge distribution, and reactivity. For this compound, QM calculations could be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
Calculate Molecular Electrostatic Potential (MEP): Identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interaction with other molecules.
Determine Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for predicting the chemical reactivity of the molecule.
Below is a table summarizing the computational techniques and their applications to the study of this compound.
| Technique | Application | Key Insights |
| Molecular Docking | Prediction of binding poses in target active sites. | Preferred orientation, binding affinity scores. |
| Analysis of intermolecular interactions. | Identification of hydrogen bonds, hydrophobic contacts. | |
| Molecular Dynamics | Assessment of complex stability and flexibility. | Conformational changes, RMSD analysis. |
| Analysis of dynamic ligand-receptor interactions. | Persistence of key interactions over time. | |
| Quantum Mechanics | Optimization of molecular geometry. | Most stable 3D structure. |
| Calculation of electronic properties (MEP, HOMO/LUMO). | Charge distribution, chemical reactivity. |
Prediction of Molecular Orbitals and Reactivity Descriptors
The study of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in predicting a molecule's reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity.
For this compound, quantum chemical calculations would be necessary to determine these values. From these, various global reactivity descriptors could be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.
Table 1: Hypothetical Reactivity Descriptors for this compound (Note: The following data is illustrative and requires specific computational studies for validation.)
| Descriptor | Symbol | Formula | Predicted Value (a.u.) |
| HOMO Energy | EHOMO | - | Value not available |
| LUMO Energy | ELUMO | - | Value not available |
| Energy Gap | ΔE | ELUMO - EHOMO | Value not available |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Value not available |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Value not available |
| Global Electrophilicity | ω | χ2 / (2η) | Value not available |
Conformational Analysis and Energy Landscapes of the Compound
The three-dimensional structure of this compound is not rigid. The presence of two saturated heterocyclic rings allows for a range of possible conformations. The pyrrolidinone ring can adopt various envelope and twist conformations, while the oxane ring typically prefers a chair conformation. The relative orientation of these two rings, dictated by the rotation around the central carbon-carbon bond, further complicates the conformational landscape.
A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable low-energy conformers. This is typically achieved using molecular mechanics or quantum mechanics methods. The results would reveal the preferred spatial arrangement of the molecule and the energy barriers between different conformations. This information is vital for understanding how the molecule might interact with other molecules, such as binding to a receptor site.
Pharmacophore Modeling and Virtual Screening Based on this compound
Pharmacophore modeling is a cornerstone of modern drug discovery. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a specific biological activity. If this compound were identified as a biologically active compound, a pharmacophore model could be developed based on its structure.
This model would highlight key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. This pharmacophoric fingerprint could then be used to virtually screen large databases of chemical compounds to identify other molecules that share the same essential features and are therefore likely to exhibit similar biological activity. This process significantly accelerates the discovery of new lead compounds in drug development.
Without a known biological target or activity for this compound, any pharmacophore modeling would be speculative. However, the general structural motifs of the pyrrolidinone and oxane rings are present in many biologically active molecules, suggesting that this compound could serve as a scaffold for the design of new therapeutic agents.
Advanced Analytical and Characterization Techniques Applied to 4 Oxan 4 Yl Pyrrolidin 2 One in Research
Spectroscopic Methods for Investigating Compound Interactions in Biological Matrices
Spectroscopic techniques are indispensable for observing the direct interaction of a small molecule like 4-(Oxan-4-yl)pyrrolidin-2-one with its biological targets, often within complex cellular environments. These methods offer insights into binding events, target identity, and the structural consequences of such interactions.
Nuclear Magnetic Resonance (NMR) in Protein-Ligand Studies
NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. dntb.gov.ua For this compound, techniques such as Saturation Transfer Difference (STD) NMR and ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be particularly informative.
Saturation Transfer Difference (STD) NMR: This method is highly effective for screening and characterizing binding events. In a hypothetical study, STD NMR could be used to confirm the binding of this compound to a suspected protein target. By irradiating the protein and observing the transfer of saturation to the ligand's protons, a clear signal indicates a direct physical interaction. The intensity of the STD effect on different protons of the compound can map its binding epitope, revealing which parts of the molecule are in closest contact with the protein. mdpi.com
¹H-¹⁵N HSQC: This experiment is used to observe changes in the chemical environment of a protein upon ligand binding. It requires an isotopically labeled (¹⁵N) protein. When this compound binds to its target, it induces chemical shift perturbations (CSPs) in the HSQC spectrum of the protein. These shifts pinpoint the specific amino acid residues at the binding interface, providing a detailed map of the binding site.
| Technique | Application for this compound | Information Gained |
| STD NMR | Confirming direct binding to a target protein. | Yes/No binding; Ligand binding epitope. |
| ¹H-¹⁵N HSQC | Mapping the binding site on the protein surface. | Identification of amino acid residues in the binding pocket. |
| Solid-State NMR | Studying interactions with membrane-embedded targets. | Structural details of the compound at its site of action. ox.ac.uk |
Mass Spectrometry for Target Identification
Mass spectrometry (MS) offers high sensitivity for identifying the molecular targets of a compound directly within complex biological samples, such as cell lysates. nih.gov Native mass spectrometry, in particular, preserves non-covalent protein-ligand interactions, allowing for the direct detection of the complex. griffith.edu.au
In a research scenario, a cell lysate could be incubated with this compound. Using electrospray ionization (ESI) under native conditions, the intact protein-ligand complexes can be transferred to the gas phase and detected by the mass spectrometer. The mass shift corresponding to the addition of this compound would confirm the interaction. Subsequent tandem MS (MS/MS) experiments could then be performed on the isolated complex to fragment the protein and identify it through proteomics database searching. nih.gov This approach provides an unbiased method for discovering the cellular binding partners of the compound without the need for chemical labeling. griffith.edu.au
X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of this compound-Target Complexes
To fully understand how this compound exerts its biological effect, obtaining a high-resolution, three-dimensional structure of it bound to its target is essential. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose.
X-ray Crystallography
This technique remains a gold standard for determining atomic-resolution structures of protein-ligand complexes. The process would involve co-crystallizing this compound with its purified target protein or soaking the compound into pre-existing crystals of the protein. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the electron density map, revealing the precise arrangement of atoms. nih.gov A successful crystal structure would show the exact orientation and conformation of this compound within the binding pocket, detailing all hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. mdpi.comredalyc.org
Cryo-Electron Microscopy (Cryo-EM)
| Technique | Resolution | Key Requirement | Advantage for this compound Study |
| X-ray Crystallography | Atomic (~1-3 Å) | High-quality, well-diffracting crystals. | Provides precise details of binding mode and intermolecular interactions. |
| Cryo-EM | Near-atomic to atomic (~1.2-4 Å) nih.gov | Stable protein-ligand complex in solution. | Applicable to large or conformationally flexible targets that are difficult to crystallize. |
Chromatographic and Electrophoretic Techniques for Compound Purity and Separation in Research Applications
In any research application, the purity of the compound under investigation is paramount to ensure that observed biological effects are attributable to the compound itself and not to impurities. Advanced chromatographic techniques are essential for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity assessment in pharmaceutical research. researchgate.net For this compound, a reversed-phase HPLC (RPLC) method would typically be developed. This method separates the compound from impurities based on differences in hydrophobicity. In a research context, this is not just for a final quality control check but is used iteratively. For instance, after a chemical synthesis, HPLC is used to analyze the complex reaction mixture to monitor reaction progress and guide purification strategies. For impurity profiling, high-resolution RPLC coupled with mass spectrometry can be used to separate, identify, and quantify even trace-level impurities that might have biological activity of their own. daneshyari.com Developing orthogonal HPLC methods, such as using different stationary phases (e.g., C18 vs. pentafluorophenyl) or mobile phase pH, ensures a comprehensive separation and detection of all potential impurities. daneshyari.com
Advanced Separation Techniques
While HPLC is the most common technique, other methods could be applied in specific research scenarios.
Supercritical Fluid Chromatography (SFC): This technique can offer faster separations and is particularly useful for chiral separations, which would be critical if this compound were synthesized as a racemate and the individual enantiomers needed to be isolated for separate biological evaluation.
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio. It provides an orthogonal separation mechanism to HPLC and can be valuable for analyzing charged impurities or for applications where very small sample volumes are available.
| Technique | Principle of Separation | Research Application for this compound |
| HPLC | Differential partitioning between mobile and stationary phases. | Purity assessment, impurity profiling, analysis of complex reaction mixtures. daneshyari.com |
| SFC | Partitioning using a supercritical fluid as the mobile phase. | Chiral separation of enantiomers, high-throughput screening. |
| CE | Differential migration in an electric field. | Orthogonal purity analysis, analysis of charged species. |
Future Directions and Emerging Research Avenues for 4 Oxan 4 Yl Pyrrolidin 2 One
Exploration of Novel Therapeutic Areas Based on Biological Target Insights (Preclinical focus)
Currently, there is a notable lack of published preclinical studies specifically identifying the biological targets of 4-(Oxan-4-yl)pyrrolidin-2-one. However, the compound's structural components, the pyrrolidinone and oxane rings, are well-established "privileged scaffolds" in drug discovery, known to interact with a wide range of biological targets. nih.govacs.org This suggests a strong rationale for exploring its potential across several therapeutic areas.
The pyrrolidinone core is a versatile pharmacophore found in drugs targeting the central nervous system (CNS), inflammation, and infectious diseases. nih.govresearchgate.net For instance, novel pyrrolidinone derivatives are being investigated as inhibitors of NF-κB inducing kinase (NIK) for treating autoimmune and inflammatory diseases, while others have been studied as myeloid cell leukemia-1 (Mcl-1) inhibitors in oncology. nih.govnih.gov The pyrrolidine (B122466) scaffold, more broadly, has shown potential in developing treatments for diabetes, cancer, and neurodegenerative disorders. nih.govresearchgate.netnih.gov
Future preclinical research should prioritize unbiased screening of this compound and a library of its derivatives against diverse panels of human cell lines and protein targets. This could uncover entirely new mechanisms of action or unexpected activities. Based on the activities of analogous structures, initial exploratory areas could include neurology, oncology, and immunology.
Table 1: Examples of Biological Activities of Various Pyrrolidinone Derivatives (Analogous Scaffolds)
| Pyrrolidinone Derivative Class | Biological Target/Activity | Therapeutic Area | Reference |
|---|---|---|---|
| General Pyrrolidinones | NIK (NF-κB Inducing Kinase) Inhibition | Autoimmune/Inflammatory Diseases | nih.gov |
| General Pyrrolidinones | Mcl-1 (Myeloid cell leukemia-1) Inhibition | Oncology | nih.gov |
| Ghrelin Receptor Agonists | Ghrelin Receptor | Metabolic Diseases / Cachexia | nih.gov |
| Pyrovalerone Analogs | Dopamine/Norepinephrine Transporter Inhibition | Central Nervous System | nih.gov |
| Thiazolidin-4-one derivatives | Acetylcholinesterase (AChE) Inhibition | Neurodegenerative Diseases | nih.gov |
Development of this compound as Chemical Probes for Biological Research
A chemical probe is a small molecule used to study and manipulate a biological target, requiring high potency and well-understood selectivity. mdpi.com Before this compound can be developed into a useful chemical probe, its specific biological target must first be identified and validated.
Once a primary target is confirmed, the scaffold of this compound can be systematically modified to create a suite of research tools. This involves:
Synthesis of a Negative Control: Creating a structurally similar analog that is inactive against the target. This helps confirm that observed biological effects are due to on-target activity.
Affinity and Photoaffinity Labeling: Incorporating reactive groups or photoactivatable moieties that can covalently bind to the target protein. This allows for target identification in complex biological samples and detailed mapping of the binding site.
Fluorescent Labeling: Attaching a fluorescent tag to the molecule to enable visualization of the target's location and movement within cells using advanced microscopy techniques.
The development of such probes derived from the this compound scaffold would be invaluable for elucidating novel biological pathways and validating new drug targets.
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govlabmanager.com For a novel scaffold like this compound, these computational tools offer significant opportunities.
Target Identification and Virtual Screening: AI models can analyze vast biological and chemical datasets to predict potential protein targets for this compound. Once a putative target is identified, ML-based virtual screening can rapidly evaluate millions of virtual derivatives to prioritize compounds with the highest predicted binding affinity for synthesis and testing. lifebit.ai
Generative AI for De Novo Design: Generative models can design entirely new molecules based on the this compound scaffold. researchgate.neteurekalert.org These models can be trained to optimize for multiple parameters simultaneously, such as potency, selectivity, and desirable pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), thereby guiding chemists toward more promising candidates. nih.govarxiv.org For instance, tools like DeepScaffold are specifically designed for scaffold-based molecular generation. acs.org
Reaction and Synthesis Prediction: AI can assist in planning the most efficient synthetic routes for novel derivatives, a significant bottleneck in traditional drug discovery. labmanager.com ML models can predict reaction outcomes and yields, saving time and resources in the lab. researchgate.net
By integrating AI and ML, the exploration of the chemical space around this compound can be performed more rapidly and intelligently than through experimental screening alone.
Challenges and Opportunities in Advancing this compound Research
The advancement of this compound from a chemical entity to a potential therapeutic lead faces several hurdles but also presents unique opportunities.
Challenges:
Lack of a Known Biological Target: The most significant challenge is the absence of an identified biological target, which hinders rational, mechanism-based drug design. nih.gov
Limited Preclinical Data: There is a scarcity of published data on the compound's bioactivity, efficacy, and pharmacokinetic profile, making it a high-risk starting point for a drug discovery program.
Resource-Intensive Screening: Identifying a target and initial hits through broad, unbiased screening requires significant investment in time and resources.
Physicochemical Properties: Like many new chemical entities, optimizing properties like aqueous solubility to ensure good bioavailability for oral administration can be a major development challenge. seqens.com
Opportunities:
Novel Chemical Space: The combination of the pyrrolidinone and oxane rings offers a unique three-dimensional structure that is underexplored, increasing the likelihood of discovering novel biological activities and intellectual property. nih.gov
Privileged Scaffold Foundation: The pyrrolidinone core is a proven "privileged structure," capable of serving as a ligand for diverse receptors, which increases the probability of finding a bioactive hit. nih.govacs.org
Application of Modern Discovery Platforms: The compound is an ideal candidate for modern drug discovery approaches, including high-throughput phenotypic screening and the AI/ML-driven strategies discussed previously, which can mitigate the challenges of starting with an unknown target.
Scaffold-Based Drug Design: The structure is well-suited for scaffold-based library design, where systematic modifications can be made to explore structure-activity relationships (SAR) and rapidly optimize initial hits into potent and selective leads. grandviewresearch.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
